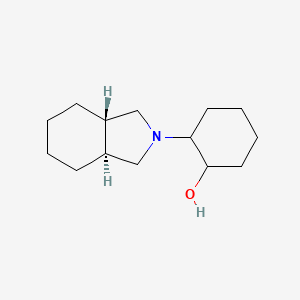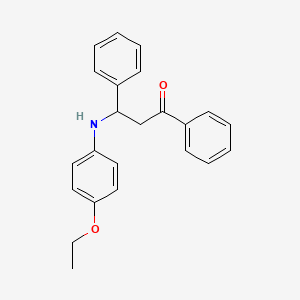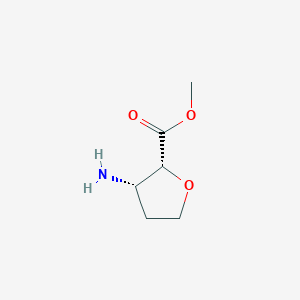![molecular formula C13H17N3O4S B13364607 [1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364607.png)
[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethylureido group and a methylthio group attached to a nicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nicotinate Ester: The starting material, 2-(methylthio)nicotinic acid, is esterified using an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Introduction of the Ethylureido Group: The ester is then reacted with ethyl isocyanate under controlled conditions to introduce the ethylureido group. This step may require a base catalyst (e.g., triethylamine) to facilitate the reaction.
Final Coupling Reaction: The intermediate product is coupled with 1-oxopropan-2-yl chloride in the presence of a suitable base (e.g., pyridine) to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylureido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Amines or thiols, base catalysts like triethylamine, dichloromethane as solvent.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives of the nicotinate moiety.
Substitution: Substituted ethylureido derivatives.
科学研究应用
1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The ethylureido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methylthio group may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The nicotinate moiety may also play a role in modulating biological pathways, such as those involved in inflammation and cell proliferation.
相似化合物的比较
- 1-(3-Methylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(ethylthio)nicotinate
- 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylsulfonyl)nicotinate
Comparison: 1-(3-Ethylureido)-1-oxopropan-2-yl 2-(methylthio)nicotinate is unique due to the presence of both the ethylureido and methylthio groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
属性
分子式 |
C13H17N3O4S |
|---|---|
分子量 |
311.36 g/mol |
IUPAC 名称 |
[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H17N3O4S/c1-4-14-13(19)16-10(17)8(2)20-12(18)9-6-5-7-15-11(9)21-3/h5-8H,4H2,1-3H3,(H2,14,16,17,19) |
InChI 键 |
MODWYEMRBXFKPQ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=O)NC(=O)C(C)OC(=O)C1=C(N=CC=C1)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


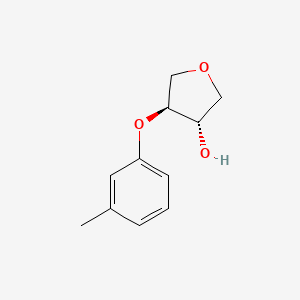
![Methyl 1-[(2-fluorophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B13364536.png)
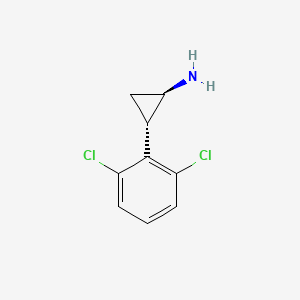
![methyl 3-({[1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B13364550.png)
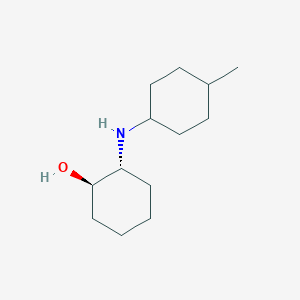
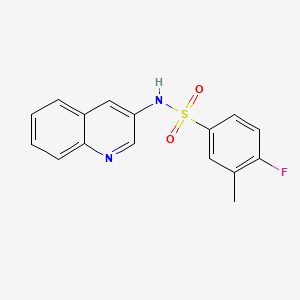
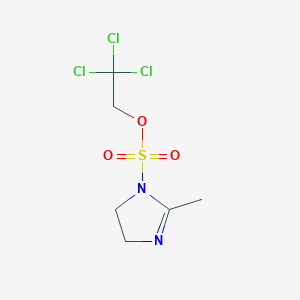
![1-Methyl-4-[2-(1-naphthylsulfanyl)benzyl]piperazine](/img/structure/B13364577.png)
![N-methyl-5-[1-(methylsulfonyl)piperidin-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B13364585.png)
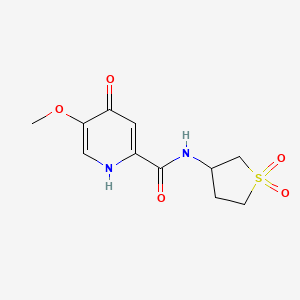
![[2-[1-(2-Methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13364598.png)
